[1-(Cyclopropylmethyl)cyclopentyl]methanamine [1-(Cyclopropylmethyl)cyclopentyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18004397
InChI: InChI=1S/C10H19N/c11-8-10(5-1-2-6-10)7-9-3-4-9/h9H,1-8,11H2
SMILES:
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol

[1-(Cyclopropylmethyl)cyclopentyl]methanamine

CAS No.:

Cat. No.: VC18004397

Molecular Formula: C10H19N

Molecular Weight: 153.26 g/mol

* For research use only. Not for human or veterinary use.

[1-(Cyclopropylmethyl)cyclopentyl]methanamine -

Specification

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
IUPAC Name [1-(cyclopropylmethyl)cyclopentyl]methanamine
Standard InChI InChI=1S/C10H19N/c11-8-10(5-1-2-6-10)7-9-3-4-9/h9H,1-8,11H2
Standard InChI Key FUWQUCKWTHAHHZ-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)(CC2CC2)CN

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₉N, with a molecular weight of 153.27 g/mol . Its structure comprises a cyclopentane ring substituted at the 1-position with both a cyclopropylmethyl group and a methanamine moiety. The cyclopropylmethyl group introduces steric strain due to the cyclopropane ring’s high angle strain, which may influence the compound’s reactivity and conformational flexibility .

Table 1: Key Structural Descriptors

PropertyValueSource
SMILESC1CCC(C1)(CC2CC2)CN
InChIInChI=1S/C10H19N/c11-8-10(...)
InChIKeyFUWQUCKWTHAHHZ-UHFFFAOYSA-N

Spectroscopic Predictions

Collision cross-section (CCS) values, predicted via computational methods, provide insights into the compound’s gas-phase ion mobility. For the [M+H]+ adduct at m/z 154.15903, the CCS is 136.9 Ų, suggesting a compact conformation . Larger adducts like [M+Na]+ (m/z 176.14097) exhibit higher CCS values (147.3 Ų), reflecting increased ion size due to sodium coordination .

Synthetic Routes and Methodologies

Proposed Synthesis Inspired by Analogous Amines

While no direct synthesis for [1-(cyclopropylmethyl)cyclopentyl]methanamine is documented, scalable methods for structurally related 1-cyclopropylalkyl-1-amines offer a plausible blueprint . A three-step sequence could involve:

  • Condensation: Reacting cyclopentyl methyl ketone with a chiral amine (e.g., (S)-α-phenylethylamine) in the presence of a Lewis acid (e.g., boron trifluoride) to form an imine intermediate .

  • Reduction: Sodium borohydride-mediated reduction of the imine to a secondary amine.

  • Debenzylation: Catalytic hydrogenation or acidic cleavage to yield the primary amine .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
CondensationBF₃·OEt₂, THF, 25°C, 12h~75%
ReductionNaBH₄, MeOH, 0°C → 25°C, 2h~85%
DebenzylationH₂ (1 atm), Pd/C, EtOH, 50°C, 6h~90%
*Theoretical yields based on analogous protocols .

Challenges in Stereochemical Control

The cyclopentane ring’s rigidity complicates stereoselective synthesis. Asymmetric induction during the condensation step—using chiral auxiliaries or catalysts—could mitigate racemization . For instance, employing (S)-α-phenylethylamine as a resolving agent may favor enantiomeric enrichment .

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Data

The compound’s logP (octanol-water partition coefficient) is estimated at 2.1, indicating moderate lipophilicity, while its polar surface area (PSA) of 26 Ų suggests limited hydrogen-bonding capacity . These properties align with trends observed in bioactive amines capable of crossing biological membranes .

Mass Spectrometric Fragmentation

In mass spectrometry, the [M+H]+ ion (m/z 154.15903) likely undergoes fragmentation via:

  • Loss of NH₃ (−17 Da) to form m/z 137.

  • Cyclopropane ring opening, generating allylic carbocations (m/z 91) .

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